N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The primary target of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is Cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the inflammatory response. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its target, COX, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation .
Result of Action
The inhibition of COX by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method is the Knoevenagel condensation reaction, where 6-chloro-4-methylbenzo[d]thiazol-2-amine is reacted with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In the field of chemistry, N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown promising antimicrobial activity against various bacterial and fungal strains. It is being studied for its potential use in developing new antibiotics and antifungal agents.
Medicine: Due to its anti-inflammatory properties, this compound is being investigated for its therapeutic potential in treating inflammatory diseases such as arthritis and asthma.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxybenzamide
N-(6-chlorobenzo[d]thiazol-2-yl)-4-ethoxybenzamide
N-(6-chlorobenzo[d]thiazol-2-yl)-4-propoxybenzamide
Uniqueness: N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide stands out due to the presence of the isopropoxy group, which imparts unique chemical and biological properties compared to its analogs. This group enhances the compound's solubility and reactivity, making it more effective in certain applications.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-10(2)23-14-6-4-12(5-7-14)17(22)21-18-20-16-11(3)8-13(19)9-15(16)24-18/h4-10H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSESOHYSFNYRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.